Boc-Lys(Ac)-pNA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

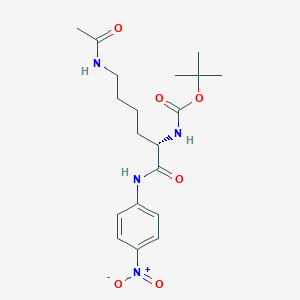

Boc-Lys(Ac)-pNA (tert-butoxycarbonyl-Nε-acetyl-L-lysine-p-nitroanilide) is a colorimetric substrate widely used to measure histone deacetylase (HDAC) activity. Its structure consists of a lysine residue with an acetylated ε-amino group (Ac), protected by a Boc group at the α-amino terminus, and conjugated to p-nitroaniline (pNA) via an amide bond. Upon deacetylation by HDACs, the substrate becomes susceptible to aminopeptidase cleavage, releasing pNA, which is quantified spectrophotometrically at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Ac)-pNA typically involves multiple steps:

Protection of Lysine: The lysine molecule is first protected by introducing the Boc group to the α-amino group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate.

Acetylation: The ε-amino group of the protected lysine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Coupling with p-Nitroaniline: The final step involves coupling the N-α-t.-Boc-N-ε-acetyl-L-lysine with p-nitroaniline. This is typically done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While the synthesis of this compound is primarily carried out in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity, and the product would undergo rigorous quality control testing.

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Ac)-pNA can undergo several types of chemical reactions:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Hydrolysis: The acetyl group can be hydrolyzed under basic conditions, such as treatment with sodium hydroxide.

Reduction: The nitro group in the p-nitroanilide moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Deprotection: N-ε-acetyl-L-lysine-p-nitroanilide.

Hydrolysis: N-α-t.-Boc-L-lysine and acetic acid.

Reduction: N-α-t.-Boc-N-ε-acetyl-L-lysine-p-phenylenediamine.

Scientific Research Applications

Histone Deacetylase Activity Assays

One of the primary applications of Boc-Lys(Ac)-pNA is as a colorimetric substrate for measuring HDAC activity. HDACs are crucial enzymes involved in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The release of p-nitroaniline upon deacetylation serves as a quantitative indicator of HDAC activity, making this compound invaluable in cancer research and studies related to neurodegenerative diseases.

Mechanistic Studies

Research utilizing this compound focuses on elucidating the interactions between HDACs and various proteins involved in chromatin remodeling. Understanding these interactions is vital for developing therapeutic strategies against diseases where dysregulation of HDACs is implicated. For example, studies have shown that inhibitors of HDACs can alter the binding and activity of these enzymes when this compound is used as a substrate.

Drug Development

This compound has been employed in preclinical models to assess the pharmacodynamic effects of new HDAC inhibitors. In one study, the compound was used to monitor the activity of MGCD0103, an HDAC inhibitor, demonstrating its potential in clinical applications . This highlights the compound's role not only in basic research but also in translational medicine.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Cancer Research : In studies investigating HDAC inhibitors, this compound has been instrumental in determining the efficacy of new compounds aimed at reversing epigenetic modifications associated with cancer progression .

- Neurodegenerative Diseases : Research has shown that alterations in HDAC activity can contribute to the pathology of neurodegenerative disorders. This compound has been utilized to explore these mechanisms, providing insights into potential therapeutic targets .

- Gut Microbiota Studies : Recent findings suggest that gut microbiota dysbiosis may influence histone acetylation patterns, affecting gene expression related to metabolic processes. Studies employing this compound have contributed to understanding these complex interactions .

Mechanism of Action

Boc-Lys(Ac)-pNA exerts its effects primarily through its interaction with histone deacetylases (HDACs). The compound serves as a substrate for these enzymes, which catalyze the removal of the acetyl group from the ε-amino group of lysine. This deacetylation reaction is crucial for the regulation of gene expression, as it affects the acetylation status of histones and other proteins. The p-nitroanilide moiety allows for the detection of enzyme activity through colorimetric or fluorometric assays.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₉H₂₈N₄O₆

- Molecular Weight : 408.45 g/mol

- Purity : >98% (commercial sources, e.g., BioVision ab144392)

- Solubility : DMSO

- Storage : -20°C in desiccated, dark conditions to prevent oxidation .

Boc-Lys(Ac)-pNA is integral to HDAC functional assays, particularly for class I/II HDACs, and is used in studies ranging from cancer epigenetics to renal and pulmonary diseases .

Structural and Functional Analogues

Boc-Lys(Ac)-AMC

- Structure: Similar to this compound but replaces pNA with 7-amino-4-methylcoumarin (AMC).

- Detection Method : Fluorescence (Ex./Em. 340–360/440–460 nm) after trypsin cleavage post-deacetylation .

- Applications : Higher sensitivity in HDAC activity assays due to fluorescence, suitable for high-throughput screening .

- Drawbacks : Requires specialized equipment for fluorescence measurement and is less stable in light compared to colorimetric substrates.

Ac-Lys-pNA

- Molecular Weight : 308.33 g/mol (CAS 50931-35-6) .

- Applications: Likely used for aminopeptidases or nonspecific proteases due to its simpler structure.

- Advantages : Lower cost and ease of synthesis.

- Limitations : Lacks specificity for HDACs compared to Boc-protected analogues.

Ac-IETD-pNA

- Structure : Tetrapeptide (Ile-Glu-Thr-Asp) with N-terminal Ac and C-terminal pNA.

- Applications : Caspase-8 substrate, demonstrating the broader utility of pNA in enzyme assays .

- Key Difference : Targets apoptosis pathways rather than epigenetic modifications.

Performance Comparison

| Parameter | This compound | Boc-Lys(Ac)-AMC | Ac-Lys-pNA |

|---|---|---|---|

| Detection Method | Colorimetric (405 nm) | Fluorescent (Ex/Em) | Colorimetric (405 nm) |

| Sensitivity | Moderate | High | Low |

| Specificity | HDAC class I/II | HDAC class I/II | Non-specific |

| Stability | Stable in dark/DMSO | Light-sensitive | Moderate |

| Cost | $$$ | $$$$ | $ |

Biological Activity

Boc-Lys(Ac)-pNA, a compound derived from the amino acid lysine, is utilized primarily in biochemical assays to study histone deacetylase (HDAC) activity. This article provides an in-depth examination of its biological activity, including synthesis methods, applications in research, and specific case studies highlighting its significance in cellular processes.

Chemical Structure and Synthesis

This compound is a p-nitroanilide derivative of lysine, where the amino group is protected by a Boc (tert-butyloxycarbonyl) group and the lysine side chain is acetylated. The synthesis of this compound typically involves coupling p-nitroaniline with the appropriately protected lysine derivative using standard peptide synthesis techniques. The following table summarizes key synthesis methods:

| Method | Description | Yield (%) |

|---|---|---|

| Phosphorus Oxychloride Method | Activation of Boc-lysine with phosphorus oxychloride followed by reaction with p-nitroaniline | 43-94% |

| Solid-Phase Peptide Synthesis | Automated synthesis using Fmoc chemistry for high purity and yield | Variable |

Biological Activity

The primary biological application of this compound is as a substrate for HDAC assays. HDACs play crucial roles in regulating gene expression through the deacetylation of histones, impacting chromatin structure and function.

This compound serves as a fluorogenic substrate that releases p-nitroaniline upon deacetylation by HDACs. The release can be quantitatively measured via absorbance at 405 nm, allowing for the assessment of HDAC activity in various biological samples.

Case Studies

-

HDAC Activity in Cardiac Hypertrophy :

A study examined the role of HDACs in cardiac hypertrophy using this compound as a substrate. The results indicated significant changes in HDAC activity correlated with hypertrophic signaling pathways, highlighting its potential as a biomarker for cardiac conditions . -

Inhibition Studies :

Research involving inhibitors of HDACs demonstrated that treatment with specific compounds altered the deacetylation rates measured using this compound. This illustrates the compound's utility in evaluating the efficacy of HDAC inhibitors in therapeutic contexts. -

Cellular Uptake and Localization :

Investigations into cellular uptake mechanisms revealed that peptide nucleic acids (PNAs) conjugated with cell-penetrating peptides (CPPs) could enhance the delivery of this compound into cells, facilitating more effective studies on intracellular HDAC activity .

Research Findings

Recent studies have expanded on the utility of this compound beyond simple enzymatic assays:

- Cytotoxicity Assessments : In vitro experiments have shown that manipulating HDAC activity influences cell proliferation and apoptosis, making this compound valuable for cancer research.

- Drug Delivery Systems : The integration of this compound into liposomal formulations has been explored to improve drug delivery efficiency, particularly in cancer therapies .

Q & A

Basic Research Questions

Q. What is the structural and functional role of Boc-Lys(Ac)-pNA in HDAC activity assays?

this compound is a colorimetric substrate designed to measure histone deacetylase (HDAC) activity. The acetylated lysine residue (Ac) serves as the enzymatic target for HDACs, which remove the acetyl group. Post-deacetylation, trypsin cleaves the substrate at the exposed lysine residue, releasing p-nitroaniline (pNA), a chromophore detectable at 405 nm. This mechanism enables quantification of HDAC activity via absorbance changes .

Key Methodological Steps :

- Prepare reaction buffer (e.g., 25 mM Tris/Cl, pH 7.5, 50 mM NaCl).

- Incubate HDAC enzyme with this compound at 37°C for 30–60 minutes.

- Add trypsin-containing developer solution to cleave the deacetylated product.

- Measure absorbance at 405 nm using a microplate reader.

Q. How to optimize reaction conditions for this compound-based HDAC assays?

Optimization involves testing variables such as substrate concentration, pH, and incubation time. For example:

- Substrate Concentration : Titrate this compound (e.g., 50–200 µM) to avoid substrate inhibition while maintaining signal linearity.

- pH Dependence : HDAC activity is pH-sensitive; test buffers ranging from pH 7.0 to 8.5.

- Enzyme Kinetics : Perform time-course experiments (e.g., 15–90 minutes) to determine linear reaction phases.

Validation : Use positive controls (e.g., trichostatin A, a known HDAC inhibitor) to confirm assay specificity .

Q. What are the key steps in validating this compound as a substrate in enzymatic studies?

- Purity Verification : Ensure ≥98% purity via HPLC or mass spectrometry (refer to CAS 6404-26-8 for structural analogs) .

- Enzyme Specificity : Test against multiple HDAC isoforms (e.g., Class I vs. Class II HDACs) to confirm substrate compatibility.

- Signal Linearity : Confirm absorbance changes correlate linearly with enzyme concentration and time .

Advanced Research Questions

Q. How to resolve discrepancies in kinetic data obtained using this compound across different HDAC isoforms?

Q. What strategies can mitigate substrate inhibition when using this compound at high concentrations?

Substrate inhibition occurs when excess substrate reduces enzymatic turnover.

- Dilution Assays : Reduce substrate concentration incrementally while monitoring signal-to-noise ratios.

- Alternative Detection Methods : Switch to fluorometric substrates (e.g., Boc-Lys(Ac)-AMC) for higher sensitivity at lower concentrations .

- Enzyme Pre-activation : Pre-incubate HDACs with cofactors (e.g., Zn²⁺ for Class I HDACs) to enhance catalytic efficiency .

Q. How does the choice of detection method (absorbance vs. fluorescence) impact HDAC assay sensitivity?

- Absorbance (pNA) :

-

Pros: Cost-effective, compatible with standard microplate readers.

-

Cons: Lower sensitivity (detection limit ~1 µM pNA).

- Fluorescence (AMC) :

-

Pros: Higher sensitivity (detection limit ~10 nM AMC), suitable for low-abundance enzymes.

-

Cons: Requires specialized equipment and quenching controls.

Methodological Cross-Validation :

- Parallel assays using both substrates can confirm HDAC activity trends across detection platforms .

Properties

Molecular Formula |

C19H28N4O6 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-6-acetamido-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |

InChI |

InChI=1S/C19H28N4O6/c1-13(24)20-12-6-5-7-16(22-18(26)29-19(2,3)4)17(25)21-14-8-10-15(11-9-14)23(27)28/h8-11,16H,5-7,12H2,1-4H3,(H,20,24)(H,21,25)(H,22,26)/t16-/m0/s1 |

InChI Key |

CEOKUMQLWVBBMT-INIZCTEOSA-N |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.